molecular formula C7H15Cl2N3 B13581341 4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride

4-(1H-pyrazol-4-yl)butan-2-aminedihydrochloride

Cat. No.: B13581341
M. Wt: 212.12 g/mol
InChI Key: FSHXIHNEDVUJGX-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride is a heterocyclic compound that features a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride typically involves the nucleophilic addition of a pyrazole derivative to a butan-2-amine precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for mass production. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological pathways and interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A similar compound with a methyl group instead of a butan-2-amine side chain.

    4-(4-Ethylpiperazin-1-yl)butan-1-amine: Another related compound with a piperazine ring instead of a pyrazole ring.

Uniqueness

4-(1H-pyrazol-4-yl)butan-2-amine dihydrochloride is unique due to its specific combination of a pyrazole ring and a butan-2-amine side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H15Cl2N3

Molecular Weight

212.12 g/mol

IUPAC Name

4-(1H-pyrazol-4-yl)butan-2-amine;dihydrochloride

InChI

InChI=1S/C7H13N3.2ClH/c1-6(8)2-3-7-4-9-10-5-7;;/h4-6H,2-3,8H2,1H3,(H,9,10);2*1H

InChI Key

FSHXIHNEDVUJGX-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CNN=C1)N.Cl.Cl

Origin of Product

United States

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